molecular formula C29H29ClN4O5 B14996829 4-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

4-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B14996829
M. Wt: 549.0 g/mol
InChI Key: VCSICDRWCYWSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorinated phenyl group, and a butanamide moiety.

Preparation Methods

The synthesis of 4-(1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE involves multiple steps, including the formation of the quinazolinone core, the introduction of the chlorinated phenyl group, and the attachment of the butanamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenyl group.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and chlorinated phenyl compounds. Compared to these, 4-(1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Similar compounds include:

  • Quinazolinone derivatives
  • Chlorinated phenyl compounds
  • Butanamide derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C29H29ClN4O5

Molecular Weight

549.0 g/mol

IUPAC Name

4-[1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C29H29ClN4O5/c1-19-13-14-21(30)16-23(19)32-27(36)18-34-24-10-5-4-9-22(24)28(37)33(29(34)38)15-7-12-26(35)31-17-20-8-3-6-11-25(20)39-2/h3-6,8-11,13-14,16H,7,12,15,17-18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

VCSICDRWCYWSMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.